4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine

Lipophilicity Physicochemical Property Drug Design

This specific 4-methylpiperidine-ethyl-pyridine derivative (CAS 30131-18-1, MW 204.31) is a critical kinase inhibitor scaffold with reported activity against ALK and c-Met receptor tyrosine kinases. Unlike unsubstituted analogs (e.g., CAS 13450-67-4), the 4-methyl group on the piperidine ring profoundly alters target engagement and selectivity profiles. The ethyl linker defines a unique 3D pharmacophore essential for reproducible SAR campaigns. With a calculated logP of 2.4, it offers favorable baseline cellular permeability for probing oncogenic signaling pathways. Specify CAS 30131-18-1 to ensure experimental integrity.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 30131-18-1
Cat. No. B13828934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
CAS30131-18-1
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCC2=CC=NC=C2
InChIInChI=1S/C13H20N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h2-3,7-8,12H,4-6,9-11H2,1H3
InChIKeyXYZVKJBAWYFZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1): Procurement Baseline & Structural Identity


4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1) is a heterocyclic organic compound featuring a piperidine and pyridine moiety connected by an ethyl spacer [1]. With a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol , it serves as a key intermediate or tool compound in kinase inhibitor research, particularly as a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including ALK and c-Met [2].

Procurement Risk: Why 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1) is Not a Commodity Piperidine-Pyridine


Generic substitution of piperidine-pyridine derivatives is scientifically unsound due to the profound impact of subtle structural modifications on target engagement, selectivity, and physicochemical properties. For instance, the presence and position of a methyl group on the piperidine ring, as in 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine, can dramatically alter kinase inhibitory profiles compared to unsubstituted or differently substituted analogs [1]. Additionally, the ethyl linker between the heterocycles is crucial for defining the three-dimensional pharmacophore; even closely related compounds like 4-(2-(piperidin-1-yl)ethyl)pyridine (CAS 13450-67-4) exhibit different physicochemical parameters and, consequently, divergent biological activities . Therefore, assuming functional equivalence without direct comparative data risks compromising experimental reproducibility and downstream results.

Quantitative Differentiation: Head-to-Head Data for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1)


Enhanced Lipophilicity (LogP) as a Driver of Differential Permeability

The compound exhibits a calculated XLogP value of 2.4 . This is a key differentiator from the structurally related but unsubstituted analog 4-(2-(piperidin-1-yl)ethyl)pyridine (CAS 13450-67-4), which has a predicted logP of approximately 1.2-1.5 [1]. The increased lipophilicity of the 4-methylpiperidine derivative, quantified by a >0.9 log unit difference, suggests a higher potential for passive membrane permeability, which is a critical factor in cellular assay performance and in vivo applications.

Lipophilicity Physicochemical Property Drug Design

Structural Influence on Basicity (pKa) as a Selectivity Determinant

The basicity of the nitrogen atoms in the piperidine and pyridine rings governs interactions with biological targets. While experimental pKa data for this exact compound is sparse, class-level inference from piperidine and pyridine moieties indicates that piperidine (pKb = 2.8) is significantly more basic than pyridine (pKb = 8.8) [1]. The 4-methyl substitution on the piperidine ring is expected to slightly increase its basicity compared to unsubstituted piperidine, a property that can be leveraged to fine-tune ionic interactions within a target's binding pocket. This contrasts with other nitrogen-containing heterocycles like piperazine, where the additional nitrogen atom introduces a second basic center and alters the overall protonation state at physiological pH.

Basicity pKa Binding Affinity SAR

Reported Kinase Inhibitory Profile (c-Met) in Published SAR Studies

While direct IC50 data for this compound is not widely published, it is identified as a piperidine and aminopyridine derivative that acts as an inhibitor of c-Met (HGFR) and ALK [1]. This places it within a class of compounds where even minor structural changes yield significant potency differences. For context, related pyridine and pyrimidine derivatives in the same class have been reported with c-Met IC50 values ranging from 17 nM (highly potent) to 127 nM (moderately potent) in cellular assays [2]. Therefore, the value of procuring this specific compound lies in its potential to serve as a structurally distinct starting point for SAR exploration around these critical oncology targets, offering a different potency and selectivity window compared to highly optimized clinical candidates like crizotinib.

Kinase Inhibition c-Met IC50 Cancer Research

Precise Molecular Weight and Formula for Accurate Inventory Management

The compound's unique molecular formula (C13H20N2) and exact molecular weight (204.31 g/mol) serve as unambiguous identifiers for procurement and inventory control . This differentiates it from analogs with similar names but different compositions, such as 4-(2-(piperidin-1-yl)ethyl)pyridine (C12H18N2, 190.28 g/mol) or 4-(4-methylpiperidin-1-yl)pyridine (C11H16N2, 176.26 g/mol) [1]. Ensuring the correct molecular weight is critical for precise molarity calculations in biological assays and for verifying the identity of received material via mass spectrometry.

Chemical Identity Procurement Quality Control

High-Value Application Scenarios for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine (CAS 30131-18-1)


Medicinal Chemistry: Kinase Inhibitor SAR Exploration

The compound's classification as an inhibitor of ALK and c-Met [1] makes it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a starting point to synthesize and evaluate novel analogs aimed at improving potency and selectivity against these validated oncology targets, differentiating from the activity profiles of clinical agents like crizotinib [2]. Its calculated logP of 2.4 provides a favorable baseline for cellular permeability.

Chemical Biology: Tool Compound for Probing Kinase Function

Given its reported target profile [1], this compound can serve as a chemical probe to dissect the roles of ALK and c-Met in cellular signaling pathways. Its distinct physicochemical properties, such as the calculated logP of 2.4 , differentiate it from other tool compounds and may offer advantages in specific cellular or in vivo model systems where permeability is a key factor.

Procurement Quality Control: Use as a Reference Standard

Due to its well-defined molecular weight (204.31 g/mol) and formula (C13H20N2) , this compound can be used as a reference standard for mass spectrometry and NMR to confirm the identity of custom-synthesized analogs or to verify the integrity of purchased batches. This is a critical application for ensuring reproducibility in long-term research projects.

Technical Documentation Hub

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